3-Chloro-2'-iodo-4-methylbenzophenone
CAS No.: 951890-92-9
Cat. No.: VC7816070
Molecular Formula: C14H10ClIO
Molecular Weight: 356.58 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 951890-92-9 |
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Molecular Formula | C14H10ClIO |
Molecular Weight | 356.58 g/mol |
IUPAC Name | (3-chloro-4-methylphenyl)-(2-iodophenyl)methanone |
Standard InChI | InChI=1S/C14H10ClIO/c1-9-6-7-10(8-12(9)15)14(17)11-4-2-3-5-13(11)16/h2-8H,1H3 |
Standard InChI Key | VXMOHPBOSVONCQ-UHFFFAOYSA-N |
SMILES | CC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2I)Cl |
Canonical SMILES | CC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2I)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
3-Chloro-2'-iodo-4-methylbenzophenone (C₁₄H₁₀ClIO) consists of two aromatic rings connected by a carbonyl group. The systematic IUPAC name, (3-chloro-4-methylphenyl)-(2-iodophenyl)methanone, reflects the substituent positions:
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A chlorine atom at the meta position (C3) and a methyl group at the para position (C4) on one benzene ring.
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An iodine atom at the ortho position (C2') on the second benzene ring .
The molecular weight is 356.58 g/mol, with a density of 1.72 g/cm³ . Its structure is represented by the SMILES notation:
CC1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2I
.
Comparative Analysis with Analogous Benzophenones
The substitution pattern critically influences reactivity and stability. Table 1 contrasts key features with related compounds:
Key Insight: The ortho-iodine in 3-chloro-2'-iodo-4-methylbenzophenone introduces steric hindrance, reducing polymerization efficiency compared to para-substituted analogs .
Synthetic Methodologies
Friedel-Crafts Acylation
The most common synthesis route employs Friedel-Crafts acylation, leveraging aluminum chloride (AlCl₃) as a catalyst :
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Reactants:
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3-Chloro-4-methylbenzoyl chloride
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2-Iodotoluene
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Conditions:
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Mechanism:
AlCl₃ polarizes the acyl chloride, generating an acylium ion that undergoes electrophilic substitution with the aromatic substrate .
Yield: 31–46% after recrystallization (isopropyl alcohol) .
Alternative Routes
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Suzuki-Miyaura Coupling: Palladium-catalyzed coupling of boronic acids with halobenzophenones, though less common due to iodine’s sensitivity to oxidative conditions .
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Grignard Reaction: Reaction of 2-iodophenylmagnesium bromide with 3-chloro-4-methylbenzonitrile, followed by oxidation .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (CDCl₃):
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¹³C NMR:
Infrared (IR) Spectroscopy
Mass Spectrometry
Reactivity and Photochemical Behavior
Thermal Stability
Decomposition occurs at 215°C, releasing iodine radicals . This limits high-temperature applications but enables controlled radical reactions.
Photoreduction
Under UV light (λ = 350 nm), the carbonyl group undergoes reduction to a benzopinacol derivative:
Quantum Yield: ~7.75% in ethanol . The ortho-iodine substituent reduces yield compared to para-substituted analogs (15–20%) .
Halogen Exchange Reactions
Iodine’s lability facilitates nucleophilic substitution:
This reactivity is exploited in synthesizing thioether derivatives.
Applications in Scientific Research
Pharmaceutical Intermediates
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Fenofibrate Analogs: Serves as a precursor for lipid-regulating agents.
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Anticancer Agents: Iodine’s radiopaque properties aid in developing theranostic compounds.
Photopolymerization Initiators
Despite iodine’s photolability, the compound initiates polymerization in methyl methacrylate (MMA) under controlled UV exposure .
Materials Science
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